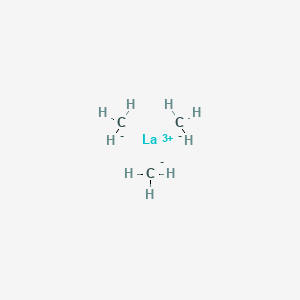

Lanthanum trimethanide

Description

Properties

CAS No. |

202861-31-2 |

|---|---|

Molecular Formula |

C3H9La |

Molecular Weight |

184.01 g/mol |

IUPAC Name |

carbanide;lanthanum(3+) |

InChI |

InChI=1S/3CH3.La/h3*1H3;/q3*-1;+3 |

InChI Key |

HYXMAYUJUZNBAZ-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[La+3] |

Origin of Product |

United States |

Synthetic Methodologies for Lanthanum Trimethanide Analogues

Salt Metathesis Routes for Lanthanum Methanide (B1207047) Precursors

Salt metathesis is a cornerstone of organolanthanum synthesis, involving the reaction of a lanthanum halide, typically lanthanum trichloride (B1173362) (LaCl₃) or lanthanum triiodide (LaI₃), with an alkali metal salt of the desired organic ligand. This method is driven by the formation of an insoluble alkali metal halide, which precipitates from the reaction mixture and shifts the equilibrium towards the desired product. illinois.eduwikipedia.org

Reactions Involving Lanthanum Halides and Alkali Metal Methanides

The direct reaction of lanthanum halides with simple alkali metal methanides is often complicated by the high reactivity and poor stability of the resulting complexes. However, this approach has been successfully applied to the synthesis of lanthanum complexes with more sterically demanding methanide analogues, such as bis(iminophosphorano)methanides and bis(phospholyl)borohydrides.

For instance, the reaction of LaI₃(THF)₄ with two equivalents of the potassium salt of a bis(iminophosphorano)methanide ligand can yield the corresponding heteroleptic lanthanum bis(methanide) iodide complex. researchgate.net Similarly, lanthanum bis-phospholyl borohydride (B1222165) complexes have been prepared from the reaction of [La(BH₄)₃(THF)₃.₅] with two equivalents of the potassium salt of a phospholyl ligand. rsc.org The general equation for such reactions is:

LaX₃ + n M(R) → LaX₃₋ₙ(R)ₙ + n MX (where X = Cl, I; M = Li, Na, K; R = methanide analogue)

The choice of the alkali metal can be critical. For example, the reaction of a bis(iminophosphorano)methane with methyllithium (B1224462) yields a monomeric lithium methanide complex where the central carbon atom is bound to the lithium. acs.org In contrast, reactions with sodium or potassium hydride result in complexes where the alkali metal is not directly bonded to the methanide carbon. acs.org

| Lanthanum Halide Precursor | Alkali Metal Methanide Analogue | Product | Reference |

| LaI₃(THF)₄ | K{CH(PPh₂)₂} | [La{CH(PPh₂)₂}₂(I)(THF)₂] | researchgate.net |

| [La(BH₄)₃(THF)₃.₅] | K(Htp) | [La(Htp)₂(μ-BH₄)]₂ | rsc.org |

Table 1: Examples of Salt Metathesis Reactions for Lanthanum Methanide Analogues

Ligand Transfer Strategies in Methanide Synthesis

Ligand transfer represents a subtle variation of the salt metathesis approach, where a pre-formed complex containing the desired ligand transfers it to the lanthanum center. This can be particularly useful for improving the selectivity and yield of the reaction.

One strategy involves the use of a lanthanide complex with labile ligands, which can be displaced by the incoming methanide ligand. For example, lanthanide tris(benzyl) complexes can react with a protonated bis(iminophosphorano)methane pro-ligand, leading to the formation of a lanthanum methanide complex through the elimination of toluene. mdpi.com

Another approach is the use of a pre-formed alkali metal complex of the methanide analogue, which then reacts with the lanthanum halide. This method allows for better control over the stoichiometry and can prevent the formation of undesired side products. The synthesis of yttrium and lanthanum bis(phosphine-oxide)methanides has been achieved through the protonolysis of a bis(phosphine-oxide)methane with a lanthanide silylamide precursor. researchgate.net

Alkylation and Arylation Approaches to Lanthanum C-Donor Compounds

Alkylation and arylation reactions are fundamental methods for forming lanthanum-carbon bonds. These reactions typically involve the treatment of a lanthanum halide or alkoxide with an organolithium, Grignard, or other organometallic reagent.

The synthesis of homoleptic lanthanide alkyl compounds, such as those containing the tris(dimethylsilyl)methyl ligand, has been accomplished through the salt metathesis reaction between the lanthanide halide and the corresponding potassium alkyl salt. iastate.edu These reactions often yield solvent-free tris(alkyl)lanthanum compounds. iastate.edu

A notable example is the methylation of titanocene (B72419) dichloride to give the Petasis reagent, which illustrates the general principle of alkylation via salt metathesis that can be applied to lanthanide systems. wikipedia.org More recently, the synthesis of cerium(IV) alkyl, aryl, and alkynyl complexes has been achieved by reacting cerium(IV) chlorides with the corresponding lithium reagents. chinesechemsoc.org Although this work focuses on cerium, the principles can be extended to lanthanum chemistry, albeit with considerations for the different redox properties of lanthanum.

The convenient synthesis of bulky tert-alkyl amines from nitriles mediated by lanthanum chloride and a Grignard reagent demonstrates the utility of lanthanum in facilitating C-C bond formation through alkylation. chemrxiv.org

| Lanthanum Precursor | Alkylating/Arylating Agent | Product Type | Reference |

| LnX₃ | KC(SiHMe₂)₃ | Homoleptic lanthanide alkyl | iastate.edu |

| LaCl₃ | EtMgBr/PrMgBr | tert-alkyl amine (from nitrile) | chemrxiv.org |

| CeCl(Imidazolin-2-iminato)₃ | LiR (R = alkyl, aryl, alkynyl) | Cerium(IV) C-donor complex | chinesechemsoc.org |

Table 2: Alkylation and Arylation Approaches to Lanthanum C-Donor Compounds

C-H Activation Pathways in Lanthanum Methanide Formation

C-H activation represents a powerful and atom-economical strategy for the formation of metal-carbon bonds, and lanthanide complexes have shown promise in mediating such transformations. sigmaaldrich.com This approach avoids the pre-functionalization of the organic substrate, a step often required in traditional cross-coupling reactions. mdpi.com

While the direct synthesis of lanthanum trimethanide via C-H activation of methane (B114726) is a formidable challenge, lanthanide complexes can catalyze the activation of C-H bonds in other substrates, leading to the formation of lanthanum-carbon bonds. For example, lanthanide trisamides have been shown to mediate the ortho-pyridyl C-H bond activation of functionalized pyridines, followed by insertion into a C=N bond. nsf.gov

The mechanism of these reactions often involves the cleavage of an unreactive C-H bond by the lanthanide catalyst to form a new lanthanum-carbon bond. nsf.gov This intermediate can then undergo further functionalization. The development of catalysts for C-H functionalization is an active area of research, with a focus on creating more efficient and selective systems. sigmaaldrich.com

Chelate-Assisted Synthesis of Lanthanum Methanide Derivatives

The inherent instability of many simple organolanthanum compounds can be overcome through the use of chelating ligands. These ligands coordinate to the lanthanum center through multiple donor atoms, providing steric bulk and electronic stabilization that prevent ligand redistribution and decomposition.

A variety of chelating ligands have been employed in the synthesis of lanthanum C-donor compounds. Hybrid alkyl/cyclopentadienyl (B1206354) ligands, which combine a C-donor alkyl group and a cyclopentadienyl moiety within the same ligand framework, have been used to synthesize chelated lanthanum complexes. ncl.ac.uk These ligands can be synthesized as their dipotassium (B57713) salts and then transferred to the lanthanum center via salt metathesis. ncl.ac.uk

Polydentate Schiff base ligands have also been utilized to create binuclear lanthanum complexes where the metal centers are bridged by oxygen atoms from the ligands. mdpi.com The flexibility of these ligands allows for the self-assembly of complex structures. mdpi.com Furthermore, the use of chelating ligands can influence the reactivity of the resulting complexes, for example, in the photocatalytic C-F bond functionalization mediated by lanthanide complexes supported by a light-absorbing aryloxide-tethered N-heterocyclic carbene. rsc.org

| Chelate Ligand Type | Synthetic Approach | Resulting Complex Type | Reference |

| Hybrid alkyl/cyclopentadienyl | Salt metathesis | Chelated lanthanum alkyl | ncl.ac.uk |

| Polydentate hydrazone Schiff base | Self-assembly with La(NO₃)₃ | Binuclear lanthanum complex | mdpi.com |

| Aryloxide-tethered NHC | Salt metathesis | Photocatalytically active La complex | rsc.org |

Table 3: Examples of Chelate-Assisted Synthesis of Lanthanum C-Donor Derivatives

Solvent Effects and Reaction Condition Optimization in Lanthanum Methanide Synthesis

The choice of solvent and the optimization of reaction conditions are critical factors that can dramatically influence the outcome of synthetic procedures in organolanthanum chemistry. The highly Lewis acidic nature of the La³⁺ ion leads to strong interactions with donor solvents, which can affect both the thermodynamics and kinetics of a reaction.

In salt metathesis reactions, the solvent can play a decisive role. For instance, the reaction of NdCl₃ with sodium N,N-dimethylaminodiboranate in tetrahydrofuran (B95107) (THF) stops at the monosubstituted product, as the subsequent salt elimination steps are thermodynamically uphill due to the strong solvation of the sodium and lanthanide ions by THF. illinois.edu However, changing the solvent to diethyl ether, which is less coordinating, allows the reaction to proceed to the fully substituted product. illinois.edu Similarly, the synthesis of certain lanthanide phospholyl borohydride complexes required a high-boiling solvent like di-n-butyl ether to increase the solubility of the potassium salt precursor and drive the reaction to completion. rsc.org

The optimization of reaction conditions, such as temperature and reaction time, is also crucial. In the synthesis of lanthanide bis(iminophosphorano)methanide complexes, fine-tuning of the reaction conditions was necessary, as excessive reaction times led to decomposition. mdpi.com The synthesis of lanthanum-based metal-organic frameworks (MOFs) also highlights the importance of solvent selection, which can act as a structure-directing agent and influence the properties of the final material. acs.org

| Reaction Type | Solvent/Condition | Effect | Reference |

| Salt Metathesis | THF vs. Diethyl Ether | Controls extent of substitution | illinois.edu |

| Salt Metathesis | Di-n-butyl ether | Increases solubility of precursor | rsc.org |

| MOF Synthesis | Solvent selection | Structure-directing agent | acs.org |

Table 4: Influence of Solvents and Reaction Conditions on Lanthanum Complex Synthesis

Structural Elucidation of Lanthanum Trimethanide Type Complexes

Single Crystal X-ray Diffraction Analysis of Lanthanum Methanide (B1207047) Architectures

The large ionic radius of the La³⁺ ion allows for a variety of coordination numbers, typically greater than six. In the context of methanide-type complexes, the coordination geometry is highly dependent on the steric bulk of the alkyl ligands and the presence of coordinating solvents or other ancillary ligands.

For example, in the case of homoleptic alkyl lanthanum complexes, bulky ligands are necessary to achieve coordinative saturation and stability. The complex tris{bis(trimethylsilyl)methyl}lanthanum(III), [La{CH(SiMe₃)₂}₃], is a rare example of a three-coordinate lanthanum alkyl complex. Its solid-state structure, determined by X-ray crystallography, reveals a pyramidal geometry around the lanthanum center, with La-C bond lengths of approximately 2.515 Å. This pyramidal structure is a consequence of the bulky bis(trimethylsilyl)methyl ligands.

More commonly, lanthanum alkyl complexes incorporate solvent molecules, such as tetrahydrofuran (B95107) (THF), into their coordination sphere to achieve stability. While a simple tris(methyl)lanthanum complex has not been isolated and structurally characterized as a stable, monomeric species, related complexes like [Ln(CH₂SiMe₃)₃(THF)₂] (where Ln is a smaller lanthanide like Er, Yb, or Lu) exhibit a five-coordinate trigonal bipyramidal geometry. Given lanthanum's larger size, it would be expected to accommodate an even higher coordination number, possibly achieving a six-coordinate structure in the presence of sufficient donor ligands.

Table 1: Selected Crystallographic Data for Lanthanum Alkyl-Type Complexes

| Compound | Coordination Number | Geometry | La-C Bond Length (Å) | Reference |

|---|---|---|---|---|

| [La{CH(SiMe₃)₂}₃] | 3 | Pyramidal | 2.515(9) | academie-sciences.fr |

| Hypothetical [La(CH₃)₃(THF)₃] | 6 | Octahedral (facial) | - | - |

Steric effects play a crucial role in dictating the stability and structure of lanthanum methanide-type complexes. The spatial arrangement and size of the ligands influence not only the coordination number and geometry but also the conformation of the ligands themselves.

In complexes with bulky alkyl groups, such as the aforementioned [La{CH(SiMe₃)₂}₃], the ligands arrange themselves to minimize steric repulsion. This steric hindrance is also a key factor in preventing oligomerization or decomposition pathways that might be accessible to less sterically protected analogues. The use of bulky ligands can enforce lower coordination numbers than what is typically observed for the large lanthanum ion.

The conformation of coordinated solvent molecules, like THF, is also an important structural feature. In hypothetical higher-coordinate lanthanum trimethanide adducts, the THF ligands would likely orient themselves to minimize steric clashes with the methyl groups and with each other.

In the absence of strong intermolecular interactions like hydrogen bonding, the crystal packing is largely dictated by the shape of the molecule. For complexes with bulky, irregularly shaped ligands, the packing might be less efficient, leading to lower density crystals. The arrangement of molecules in the solid state can be visualized through crystal packing diagrams generated from the X-ray diffraction data.

Solution-State Structural Probes for Lanthanum Methanide Derivatives

While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques are essential for understanding the structure and dynamics of lanthanum methanide complexes in solution.

NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic molecules in solution. As La³⁺ is a diamagnetic ion, its complexes are amenable to detailed NMR studies.

¹H and ¹³C NMR: These techniques are fundamental for characterizing the organic ligands. In a hypothetical [La(CH₃)₃(THF)₃] complex, one would expect to see distinct signals for the methyl protons and carbons, as well as signals for the protons and carbons of the coordinated THF molecules. The chemical shifts of these signals can provide information about the electronic environment of the nuclei. For instance, the ¹³C chemical shift of the methyl group directly attached to the lanthanum would be indicative of the nature of the La-C bond.

¹³⁹La NMR: Lanthanum has two NMR-active isotopes, ¹³⁸La and ¹³⁹La, with ¹³⁹La being the more sensitive and commonly used nucleus. ¹³⁹La NMR can provide direct information about the coordination environment of the lanthanum ion. The chemical shift of the ¹³⁹La signal is highly sensitive to the nature of the ligands and the coordination number. Although the signals can be broad due to the quadrupolar nature of the ¹³⁹La nucleus, they can still provide valuable structural insights. For example, different coordination geometries or the presence of different isomers in solution could lead to distinct ¹³⁹La NMR signals.

Table 2: Expected NMR Spectroscopic Features for a Hypothetical this compound Complex

| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |

|---|---|---|

| ¹H (La-CH₃) | Variable, likely shielded | Presence and environment of methyl groups |

| ¹³C (La-CH₃) | Highly variable | Nature of the La-C bond |

| ¹³⁹La | Wide range (-300 to -700 for some organometallics) | Coordination environment of the La center |

The interaction between the lanthanum center and the carbon atom of the methanide ligand can be probed by various spectroscopic methods.

Vibrational Spectroscopy (Infrared and Raman): The La-C stretching vibration would be expected to appear in the far-infrared region of the spectrum, typically at low frequencies. The position of this band can provide a measure of the strength of the La-C bond.

NMR Spectroscopy: As mentioned, the ¹³C chemical shift of the carbon atom directly bonded to lanthanum is a sensitive probe of the La-C bond's electronic character. Additionally, scalar coupling between lanthanum and carbon (¹J(¹³⁹La, ¹³C)) could, in principle, provide direct evidence of the covalent character of the bond, although this is often difficult to observe due to the broadness of the ¹³⁹La resonance.

Structural Comparisons with Other Lanthanide Methanide Homologues

The Y–C (methyl) bond lengths in the yttrium complex are, on average, 2.545 Å. researchgate.net In contrast, the Yb–C (methyl) bond lengths in the ytterbium analogue are shorter, averaging 2.511 Å. researchgate.net This shortening of the metal-carbon bond is a direct consequence of the lanthanide contraction, leading to a stronger interaction between the smaller ytterbium cation and the methyl ligand.

The angles within the central four-membered ring also exhibit subtle changes. The Y–C–Y bond angle in the yttrium dimer is 87.7°. researchgate.net In the ytterbium complex, the corresponding Yb–C–Yb angle is slightly smaller at 86.6°. researchgate.net Conversely, the C–Y–C angle within the ring is 92.3°, while the C–Yb–C angle is slightly larger at 93.4°. researchgate.net

These structural variations, summarized in the table below, underscore the pronounced effect of the lanthanide contraction on the coordination environment of the metal center in these methanide-type complexes. The decrease in metal-carbon bond lengths and the adjustments in the core ring angles reflect the increasing charge density of the lanthanide cation as the 4f orbitals are filled, leading to more compact and tightly bound structures for the later lanthanides.

| Compound | M-C Bond Length (Å) | M-C-M Angle (°) | C-M-C Angle (°) |

|---|---|---|---|

| [{Y(η-C5H5)2Me}2] | 2.545 | 87.7 | 92.3 |

| [{Yb(η-C5H5)2Me}2] | 2.511 | 86.6 | 93.4 |

Theoretical and Computational Investigations of Lanthanum Trimethanide Bonding and Reactivity

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Lanthanum Systems

For larger, more complex lanthanide systems, Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a computationally feasible approach to studying their structure and reactivity. In this hybrid method, the core of the complex, such as the lanthanum center and its immediate ligands, is treated with a high-level quantum mechanical method (like DFT), while the surrounding environment (e.g., solvent molecules or bulky ligand substituents) is described using a less computationally expensive molecular mechanics force field.

This approach is particularly useful for modeling the behavior of lanthanum complexes in solution or within a biological system. While specific QM/MM studies on lanthanum trimethanide are not available, the methodology has been successfully applied to other lanthanide complexes to investigate their coordination chemistry and reaction mechanisms. The primary challenge in applying QM/MM to lanthanide systems lies in the development of accurate force field parameters for the metal ion that can correctly describe its interactions with the MM region.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of reactions involving organometallic complexes. For a reactive species like this compound, theoretical calculations could be used to explore potential reaction pathways, such as σ-bond metathesis, insertion reactions, or ligand exchange.

By mapping the potential energy surface, key stationary points—including reactants, products, intermediates, and transition states—can be identified. The calculated activation energies for different pathways can then be used to predict the most likely reaction mechanism. For example, a computational study could investigate the reaction of La(CH₃)₃ with methane (B114726), exploring the transition state for C-H bond activation and methyl group exchange. While specific studies on this compound are lacking, the general principles of using computational methods to investigate reaction mechanisms are well-established.

Ligand Design Principles Based on Computational Predictions

Computational modeling plays a crucial role in the rational design of new ligands to tune the reactivity and stability of metal complexes. For lanthanide methanide (B1207047) complexes, computational predictions can guide the design of ancillary ligands that can, for instance, increase the solubility of the complex, modify its steric environment to control reactivity, or alter its electronic properties.

By performing systematic computational studies on a series of lanthanum methanide complexes with different ancillary ligands, trends in properties such as the La-C bond strength, the charge on the lanthanum center, and the accessibility of the metal center to incoming substrates can be established. These trends can then be used to predict the properties of complexes with new, yet-to-be-synthesized ligands, thereby accelerating the discovery of novel catalysts and materials. For example, DFT calculations could be used to screen a library of potential ligands to identify those that are most likely to stabilize a low-coordinate lanthanum methanide species or promote a specific type of catalytic activity.

Reactivity and Transformation Pathways of Lanthanum Methanide Complexes

Stoichiometric Reactivity with Small Molecules

Lanthanum methanide (B1207047) complexes exhibit notable reactivity with a variety of small molecules, primarily through insertion reactions and sigma-bond metathesis. These reactions are driven by the nucleophilic character of the methanide ligand and the electrophilic nature of the lanthanum center.

Insertion of unsaturated substrates into the La-C bond is a common reaction pathway. For instance, lanthanocene and cerocene alkyl complexes have been shown to react with elemental chalcogens like sulfur and selenium. In these reactions, the chalcogen inserts into the metal-carbon bond to form lanthanide thiolates or selenolates. Similarly, the insertion of molecules with C=N or C=O double bonds, such as nitriles, carbodiimides, and isothiocyanates, into La-C bonds leads to the formation of new functionalized ligands. For example, the reaction of lanthanocene alkyl complexes with benzonitrile (B105546) can result in the formation of 1-azaallyl or amidine complexes, depending on the stoichiometry. ncl.ac.uk

Another significant area of reactivity involves the activation of C-H bonds in small hydrocarbon molecules. While challenging, selective methane (B114726) C-H activation has been demonstrated for organo-lanthanide complexes. nih.gov This reactivity often proceeds through a sigma-bond metathesis mechanism, which is a hallmark of early transition metal and f-block element chemistry.

The table below summarizes the stoichiometric reactivity of analogous lanthanum alkyl complexes with various small molecules.

| Reactant | Product Type | Reference |

| Elemental Sulfur/Selenium | Lanthanide Thiolate/Selenolate | ncl.ac.uk |

| Benzonitrile | 1-Azaallyl or Amidine Complex | ncl.ac.uk |

| N,N'-Dicyclohexylcarbodiimide | Amidine Complex | ncl.ac.uk |

| Phenyl isothiocyanate | Thioamidato Complex | ncl.ac.uk |

| Methane | C-H Activation Product | nih.gov |

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution reactions in lanthanum methanide complexes are crucial for modifying the steric and electronic properties of the metal center, which in turn influences their reactivity. These reactions can involve the substitution of the primary methanide ligands or, more commonly, the exchange of ancillary or solvent ligands.

The exchange of ancillary ligands, such as coordinated solvent molecules (e.g., tetrahydrofuran (B95107), THF), with other Lewis bases is a frequent process. The lability of these donor ligands is dependent on the steric bulk of the primary ligands and the nature of the incoming Lewis base. For instance, in lanthanide alkyl complexes, coordinated THF can often be displaced by stronger or bulkier donor ligands. This type of substitution is generally a reversible process, with the equilibrium position dictated by the relative donor strengths and concentrations of the ligands.

Substitution of the methanide ligands themselves typically occurs through salt metathesis reactions. For example, the reaction of a lanthanum halide precursor with an appropriate organolithium or Grignard reagent is a common synthetic route to lanthanum alkyls. The reverse of this process, where a methanide ligand is replaced by a halide or another anionic ligand, can also occur, often driven by the precipitation of a salt.

The table below provides examples of ligand exchange reactions observed in analogous lanthanum complexes.

| Initial Complex Type | Incoming Ligand | Resulting Complex Type | Reaction Type |

| La(alkyl)3(THF)n | Stronger Lewis Base (L) | La(alkyl)3(L)m | Ancillary Ligand Exchange |

| La(alkyl)3 | Protic Substrate (e.g., alcohol, amine) | La(alkyl)2(OR), La(alkyl)2(NR2) | Protonolysis/Ligand Exchange |

| LaCl3 | 3 LiCH3 | La(CH3)3 | Salt Metathesis |

Protonation and Deprotonation Chemistry of Methanide Ligands

The highly polarized nature of the lanthanum-carbon bond in methanide complexes renders the methanide ligand strongly basic. Consequently, these complexes are highly susceptible to protonolysis by a wide range of protic reagents, even those considered weakly acidic.

Protonolysis involves the cleavage of the La-C bond by an acid, leading to the formation of methane and a new lanthanum complex where the methanide ligand has been replaced by the conjugate base of the acid. This reaction is a common decomposition pathway for lanthanum alkyls in the presence of moisture or other protic impurities. However, it can also be a synthetically useful transformation for the controlled introduction of other ligands.

The general equation for the protonolysis of a lanthanum methanide complex can be represented as: LnLa-CH3 + H-X → LnLa-X + CH4

Where L represents the other ligands in the coordination sphere and H-X is a generic protic acid. The reactivity of the La-C bond towards protonolysis is influenced by the acidity of the H-X species and the steric and electronic properties of the lanthanum complex.

Due to the fundamental basicity of the methanide ligand, deprotonation of the coordinated methanide is not a chemically relevant process. Instead, the focus of this area of chemistry is on the protonation of the lanthanum-bound methyl group.

Oxidative Addition and Reductive Elimination Processes

Classical oxidative addition and reductive elimination reactions, which are fundamental to the chemistry of d-block transition metals, are generally not observed for lanthanum complexes. These processes involve a change in the formal oxidation state of the metal center, typically by two units. Lanthanum, however, is almost exclusively stable in the +3 oxidation state, making redox cycles involving La(I)/La(III) or La(III)/La(V) energetically unfavorable.

Instead of formal oxidative addition, lanthanide complexes, including lanthanum methanides, undergo transformations that achieve similar bond-forming and bond-breaking outcomes through a different mechanistic pathway known as sigma-bond metathesis . This reaction involves a concerted, four-centered transition state where a sigma-bond in a substrate molecule interacts with the metal-ligand sigma-bond, leading to the exchange of ligands without a change in the metal's oxidation state. rsc.orgresearchgate.net

For example, the reaction of a lanthanum methyl complex with dihydrogen can be represented as: (C5Me5)2La-CH3 + H2 → (C5Me5)2La-H + CH4

This reaction, which formally achieves the same result as an oxidative addition of H2 followed by reductive elimination of methane, proceeds through a transition state where the La-C and H-H bonds are simultaneously broken as La-H and C-H bonds are formed. researchgate.net This pathway is characteristic of d0 and f-block metal complexes that lack accessible higher oxidation states. rsc.orgresearchgate.net

The key features of sigma-bond metathesis in the context of lanthanum methanide chemistry are:

No change in the formal oxidation state of lanthanum (+3).

A concerted mechanism involving a four-membered ring transition state.

A pathway for the activation of small molecules with strong sigma-bonds, such as H-H, C-H, and Si-H.

Therefore, while the terms "oxidative addition" and "reductive elimination" are not strictly applicable to the reactivity of lanthanum methanide complexes, the concept of sigma-bond metathesis provides a framework for understanding their analogous transformations.

Catalytic Applications of Lanthanum Methanide Derivatives

Polymerization Catalysis Initiated by Lanthanum Methanide (B1207047) Complexes

Lanthanum methanide complexes are effective initiators for the polymerization of various monomers. The initiation typically involves the insertion of a monomer into the reactive lanthanum-methanide bond, which then propagates to form the polymer chain.

Lanthanum-based catalysts, including those with alkyl ligands, are highly efficient for the ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone. These reactions are of significant interest for the production of biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). The polymerization proceeds through a coordination-insertion mechanism, where the cyclic ester coordinates to the lanthanum center and is subsequently ring-opened by the nucleophilic methanide group.

Research has shown that lanthanum amido complexes, which are closely related to their methanide counterparts in terms of reactivity, can effectively polymerize both lactide and ε-caprolactone. For instance, novel lanthanum amido complexes supported by salan-derived ligands have been shown to fully convert 200 equivalents of rac-lactide and ε-caprolactone to their respective polymers within minutes at ambient temperature. The microstructure of copolymers of lactide and ε-caprolactone can be controlled by the catalyst structure and reaction solvent, leading to materials ranging from blocky to nearly alternating copolymers.

The catalytic activity of lanthanum complexes in the ROP of ε-caprolactone is also demonstrated by aryloxy rare earth complexes. These catalysts are efficient in producing polycaprolactone, a biodegradable and biocompatible polymer with wide applications in the biomedical field. alfachemic.com

Table 1: Performance of Lanthanum Complexes in Ring-Opening Polymerization

| Catalyst | Monomer | Conversion (%) | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| Lanthanum Salan Amido Complex | rac-Lactide | >99 | - | - |

| Lanthanum Salan Amido Complex | ε-Caprolactone | >99 | - | - |

| La(OAr)3 | ε-Caprolactone | High | Up to 26,400 | As low as 1.10 |

| La(BH4)3(THF)3 | ε-Caprolactone | High | - | - |

While specific data on "lanthanum trimethanide" in olefin and diene polymerization is scarce, related organolanthanide complexes have been extensively studied as catalysts for these transformations. These polymerizations are fundamental to the production of major commodity plastics and synthetic rubbers. The mechanism involves the coordination of the olefin or diene to the lanthanum center, followed by insertion into the La-C bond.

Silica-supported lanthanide catalysts, prepared from tris(bistrimethylsilyl)amido lanthanides, are active for the polymerization of ethylene (B1197577) upon activation with triisobutylaluminum (B85569) (TIBA). The resulting polyethylene (B3416737) is highly linear and of high molecular weight. These supported lanthanide catalysts are also active for the polymerization of 1,3-butadiene, producing polymers with a high cis-1,4-content.

The stereochemistry of the polymer has a profound impact on its physical properties. Lanthanide-based catalysts, particularly those with chiral ligands, offer opportunities for stereocontrol during polymerization. In the ROP of racemic lactide, for example, the choice of catalyst can lead to the formation of isotactic, syndiotactic, or heterotactic PLA. Chiral aluminum and yttrium alkoxide complexes have demonstrated excellent stereocontrol in lactide polymerization, and similar principles apply to lanthanum-based systems.

Lanthanum complexes with bis(phenoxy-amidine) FAlen ligands have been shown to be highly efficient and isoselective catalysts for the ROP of racemic β-lactones, producing isotactic polyesters. The large ionic radius of La³⁺ is crucial for achieving this high isoselectivity.

Molecular weight and its distribution (polydispersity index, PDI) are critical parameters for polymer properties. Lanthanum-based catalysts often exhibit "living" polymerization characteristics, especially in the ROP of cyclic esters. This means that the rate of initiation is much faster than the rate of propagation, and there are no termination or chain transfer reactions. This living nature allows for precise control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio, and it typically results in polymers with a narrow PDI.

Hydroamination and Cyclization Reactions Catalyzed by Lanthanum Methanides

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines, which are important building blocks in pharmaceuticals and other fine chemicals. Organolanthanide complexes, including those with alkyl ligands that serve as precursors to the active amido species, are highly effective catalysts for both intramolecular and intermolecular hydroamination reactions.

The catalytic cycle is generally believed to involve the reaction of the lanthanum alkyl precatalyst with an amine to generate a lanthanum amido complex. This is followed by the insertion of the alkene or alkyne into the La-N bond. The resulting lanthanum alkyl or vinyl species then undergoes protonolysis by another molecule of the amine substrate to release the aminated product and regenerate the lanthanum amido catalyst.

For instance, coordinatively unsaturated lanthanum complexes of the type (η⁵-Me₅C₅)₂LaCH(TMS)₂ have been used as precatalysts for the intramolecular hydroamination and cyclization of amines tethered to 1,2-disubstituted alkenes, affording substituted pyrrolidines and piperidines.

Hydrosilylation Reactions Utilizing Lanthanum Methanide Catalysts

Hydrosilylation, the addition of a Si-H bond across a C-C multiple bond, is a versatile reaction for the synthesis of organosilicon compounds. While platinum-based catalysts are most commonly used, there is growing interest in developing catalysts based on more earth-abundant and less expensive metals, such as lanthanum.

Lanthanide-catalyzed hydrosilylation of alkenes and alkynes has been demonstrated with various complexes. A chiral La(III)-bisoxazoline complex has been shown to catalyze the highly regio- and enantioselective hydrosilylation of aryl-substituted terminal and internal alkenes with primary silanes, affording secondary silanes in high yields and with good enantioselectivities. The proposed mechanism involves the formation of a lanthanum hydride species, which then undergoes olefin insertion followed by σ-bond metathesis with the silane.

Table 2: Lanthanum-Catalyzed Hydrosilylation of Alkenes

| Catalyst | Substrate | Silane | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| Chiral La(III)-bisoxazoline complex | Aryl-substituted terminal alkene | Primary silane | Secondary silane | up to 99 | 93:7 |

| Chiral La(III)-bisoxazoline complex | Aryl-substituted internal alkene | Primary silane | Secondary silane | up to 99 | 93:7 |

Tandem Catalysis Involving Lanthanum Methanide Species

Tandem catalysis, where multiple catalytic transformations occur in a single pot, offers significant advantages in terms of efficiency and sustainability by reducing the need for purification of intermediates. Lanthanum-based catalysts have been employed in tandem catalytic systems, often in combination with other transition metals.

An example of a tandem reaction involving a lanthanide catalyst is the combination of an asymmetric epoxidation of an α,β-unsaturated amide with a chiral lanthanide catalyst, followed by a palladium-catalyzed epoxide opening process in one pot. This sequence provides β-aryl α-hydroxy amides in excellent yields and high enantioselectivity. While not directly involving a methanide species, this demonstrates the potential of lanthanide complexes to participate in multi-step catalytic cycles.

Heterogenization Strategies for Supported Organolanthanum Catalysts

The transition of homogeneous organolanthanum catalysts to heterogeneous systems is a critical strategy for enhancing their industrial applicability. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers several advantages, including simplified catalyst-product separation, potential for catalyst recycling, and improved catalyst stability. For organolanthanum compounds, which are known for their high reactivity, developing effective immobilization techniques is paramount to harnessing their full catalytic potential in a sustainable manner.

A primary strategy for the heterogenization of organolanthanum complexes, including those with alkyl ligands akin to methanides, is through surface organometallic chemistry (SOMC). This approach involves the reaction of a well-defined organometallic precursor with a solid support, typically a metal oxide with surface hydroxyl groups. The selection of the support material is crucial and often includes high-surface-area inorganic oxides such as silica (B1680970) (SiO2) and alumina (B75360) (Al2O3) due to their thermal and mechanical stability.

One of the most effective methods for immobilizing organolanthanum complexes is grafting. This technique involves the reaction of the organolanthanum precursor with the surface hydroxyl (-OH) groups of the support material. This process forms a covalent bond between the lanthanum center and the support, effectively anchoring the catalytic species. The nature of the resulting surface-bound complex can be controlled by factors such as the choice of the organolanthanum precursor, the type of support, and the pretreatment conditions of the support, such as the temperature of dehydroxylation which determines the density of surface silanol (B1196071) groups.

A notable example of this strategy is the heterogenization of a homoleptic tris(alkyl)lanthanum complex, La{C(SiHMe2)3}3, onto mesoporous silica nanoparticles (MSNs). iastate.edunih.gov This organolanthanum compound, while not this compound itself, features reactive La-C bonds and serves as an excellent model for understanding the immobilization of lanthanum alkyl species. The grafting process results in the formation of single-site organolanthanum complexes covalently bound to the silica surface.

Extensive characterization using techniques such as solid-state NMR (SSNMR) spectroscopy, diffuse reflectance infrared (DRIFTS) spectroscopy, and elemental analysis has revealed that the reaction of La{C(SiHMe2)3}3 with MSNs dehydroxylated at 700 °C predominantly forms a monopodal species, ≡SiO–La{C(SiHMe2)3}2. iastate.edunih.gov In this structure, the lanthanum atom is anchored to the silica surface through one La-O-Si linkage, with two of the original alkylsilyl ligands remaining attached to the metal center.

The choice of solvent for the grafting reaction has been shown to significantly influence the nature and uniformity of the resulting surface species. iastate.edunih.gov Research indicates that performing the grafting reaction in pentane (B18724) leads to a higher preponderance of the desired monopodal ≡SiO–La{C(SiHMe2)3}2 sites compared to reactions carried out in benzene (B151609) or tetrahydrofuran (B95107) (THF). iastate.edunih.gov

The heterogenized organolanthanum catalyst, La{C(SiHMe2)3}n@MSNs, has demonstrated superior performance in the catalytic ring-opening hydroboration of epoxides with pinacolborane (HBpin) compared to its homogeneous counterpart. iastate.edunih.gov The supported catalyst exhibits enhanced activity and selectivity, and crucially, it can be easily recovered and recycled multiple times without a significant loss of catalytic performance. iastate.edunih.gov This recyclability is a key advantage of heterogenization, addressing a major drawback of homogeneous catalysis.

Below are data tables summarizing the key research findings on the synthesis and catalytic activity of these supported organolanthanum catalysts.

| Table 1: Synthesis and Characterization of Supported Organolanthanum Catalyst | |

| Organolanthanum Precursor | La{C(SiHMe2)3}3 |

| Support Material | Mesoporous Silica Nanoparticles (MSNs), dehydroxylated at 700 °C (MSN700) |

| Grafting Method | Reaction of the precursor with the support in pentane. |

| Predominant Surface Species | Monopodal ≡SiO–La{C(SiHMe2)3}2 |

| Characterization Techniques | Solid-State NMR (SSNMR), Diffuse Reflectance Infrared Spectroscopy (DRIFTS), Elemental Analysis |

| Table 2: Catalytic Performance in the Hydroboration of Cyclohexene (B86901) Oxide | |

| Catalyst | La{C(SiHMe2)3}n@MSN700 |

| Reaction | Ring-opening hydroboration of cyclohexene oxide with pinacolborane (HBpin) |

| Conversion (after 1 h) | >99% |

| Selectivity (for the corresponding alcohol) | High |

| Recyclability | Recyclable for at least five cycles with minimal loss of activity. iastate.edunih.gov |

Advanced Characterization Techniques and Methodological Developments

Spectroscopic Analysis for Mechanistic Insights (beyond basic identification)

Spectroscopic techniques are pivotal in moving from static structural determination to a dynamic understanding of how lanthanum methanide (B1207047) complexes form, react, and function.

In-situ spectroscopy allows for the real-time observation of chemical reactions as they occur, providing critical data on reaction kinetics, transient intermediates, and mechanistic pathways without the need for sample extraction. spectroscopyonline.com This approach is invaluable for studying the formation of sensitive organometallic species like lanthanum trimethanide.

Techniques such as in-situ infrared (IR), Raman, and UV-Vis absorption spectroscopy can monitor the evolution of reactants and the emergence of products. For instance, in a study on the atomic layer deposition of lanthanum oxide using an organolanthanide precursor, in-situ IR spectroscopy was used to observe surface species during the deposition process. nih.gov This allowed for the identification of ligand exchange mechanisms and the formation of carbonate byproducts directly on the substrate surface. nih.gov

Similarly, combined absorption spectroscopy and electrochemical methods have been employed to track the real-time concentration of lanthanide ions during their reaction with oxygen impurities in molten salts. osti.gov Time-resolved absorption spectroscopy monitored the decrease in lanthanide concentration as insoluble products formed, offering insights into reaction rates. osti.gov Furthermore, the synthesis of luminescent lanthanide complexes has been studied by simultaneously recording in-situ luminescence measurements and synchrotron-based X-ray diffraction, which tracks the structural evolution and ligand-to-metal energy transfer during crystallization. nih.gov These methodologies could be adapted to monitor the synthesis of this compound, tracking the consumption of precursors and the formation of the La-C bond.

Table 1: Comparison of In-situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Applicability to Lanthanum Methanide | Reference Example |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups (e.g., C-H, La-C). Tracks changes in bonding. | Monitoring the formation and reaction of the methyl ligand on the lanthanum center. | Observation of surface species during La₂O₃ ALD. nih.gov |

| UV-Vis Absorption Spectroscopy | Changes in electronic transitions, concentration of species in solution. | Tracking the concentration of lanthanum precursors and methanide products in solution-phase synthesis. | Monitoring Ln³⁺ concentration during reactions in molten salts. osti.gov |

| Luminescence Spectroscopy | Coordination environment and energy transfer processes, particularly for luminescent lanthanides. | Could be used if this compound is co-synthesized with a luminescent lanthanide probe. | Studying ligand-to-metal energy transfer in terbium complex synthesis. nih.gov |

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials, making it ideal for characterizing supported lanthanum methanide species where crystallographic methods may not be feasible. rsc.org The ¹³⁹La nucleus, with its large quadrupole moment, is particularly sensitive to the symmetry of its local environment. nih.govpascal-man.com

Studies on lanthanum-containing metallocenes have demonstrated that ¹³⁹La ssNMR spectra are exceptionally sensitive to structural changes. nih.gov Broad ¹³⁹La NMR spectra, with breadths ranging from 600 kHz to 2.5 MHz, have been acquired, and simulations of these spectra reveal ¹³⁹La quadrupolar coupling constants (Cq) between 44 and 105 MHz. nih.gov These parameters provide direct insight into the electronic field gradient at the lanthanum nucleus, which is dictated by the coordination geometry. nih.gov

For supported species, such as lanthanum methanide on a zeolite or oxide support, ssNMR can distinguish between different lanthanum sites. For example, in La-exchanged Y zeolites, sharp and broad ¹³⁹La NMR signals were assigned to La³⁺ ions located in supercages and small cages, respectively, demonstrating the technique's ability to probe different local environments. pascal-man.com Similarly, research on LaF₃ nanoparticles showed that ¹³⁹La and ¹⁹F NMR could confirm the retention of the core structure while also revealing a gradual change in the local environment from the nanoparticle core to the surface. nih.gov This approach could be used to study the interaction between this compound and a support material, identifying the nature of the anchoring sites and the structural integrity of the complex upon deposition.

Table 2: Representative ¹³⁹La Solid-State NMR Parameters for Lanthanum Compounds

| Compound Type | Quadrupolar Coupling Constant (Cq) [MHz] | Significance | Reference |

|---|---|---|---|

| Lanthanum-containing metallocenes | 44 - 105 | Highly sensitive to changes in metallocene structure and symmetry. | nih.gov |

| LaCl₃ | 15.3 | Reflects a specific, relatively symmetric coordination environment. | pascal-man.com |

| LaCl₃·6H₂O | 23.7 | Change in Cq indicates modification of the electric field gradient by water molecules. | pascal-man.com |

Mass Spectrometry for Complex Identification and Fragmentation Studies

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and composition of organometallic complexes and for studying their fragmentation pathways. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are particularly useful for analyzing lanthanide-containing species. nih.govnih.gov

MALDI-TOF-MS can be used for the detection and quantification of intact lanthanide complexes. nih.gov One study reported a method for quantifying gadolinium complexes in cell lysates using a non-acidic matrix to prevent the dissociation of the metal from the ligand. nih.gov This highlights the importance of method development to analyze organometallic complexes without inducing unintended fragmentation. The characteristic isotopic distribution pattern of lanthanides provides a clear signature for identifying metal-containing fragments in the mass spectrum. nih.govnih.gov

Recent advancements in MALDI-MS allow for the direct analysis and imaging of metals by optimizing laser power and collision cell energy. biorxiv.org By adjusting these parameters, it is possible to control the fragmentation of metal complexes, enabling the release and detection of the free metal ion from its coordinated state. biorxiv.org This approach could be applied to this compound to study the strength of the La-C bonds by observing the energy required to induce fragmentation and the resulting fragment ions. ICP-MS offers exceptional sensitivity for quantifying the elemental composition of a sample, confirming the presence and amount of lanthanum. nih.govethz.ch

Synchrotron-Based Techniques for Electronic and Structural Probes

Synchrotron light sources provide extremely bright, tunable X-ray beams that enable a suite of powerful techniques for probing the electronic and geometric structure of materials with high resolution. osti.gov These methods are well-suited for the detailed characterization of lanthanum compounds.

Synchrotron-based X-ray Diffraction (XRD) is a primary tool for structural analysis. researchgate.netcambridge.orgresearchgate.net In studies of lanthanum titanate oxides, angle-dispersive synchrotron powder XRD was used to analyze structural transformations induced by swift heavy ion irradiation. researchgate.netcambridge.org The high resolution of the synchrotron data allowed for the detailed tracking of increasing amorphization with ion fluence. researchgate.net This level of precision is critical for determining the crystal structure of new lanthanum methanide phases or for observing subtle structural changes in supported catalysts under reaction conditions.

The combination of synchrotron techniques with in-situ measurements provides a particularly powerful approach. For example, the synthesis of a terbium complex was monitored using simultaneous in-situ fluorescence spectroscopy and synchrotron-based powder XRD. nih.gov This allowed researchers to correlate changes in the electronic environment (probed by fluorescence) with the evolution of the crystalline structure (probed by XRD) in real-time. nih.gov Such a combined approach applied to this compound could reveal the mechanistic details of its crystallization or its structural dynamics during a catalytic process.

Table 3: Synchrotron-Based Techniques and Their Applications

| Technique | Probe | Information Obtained | Example Application |

|---|---|---|---|

| Synchrotron X-ray Diffraction (XRD) | High-flux X-rays | High-resolution crystal structure, phase identification, lattice parameters. | Analysis of radiation-induced amorphization in La₂Ti₂O₇. researchgate.netcambridge.orgresearchgate.net |

| X-ray Absorption Spectroscopy (XAS) | Tunable X-rays | Oxidation state, coordination number, local atomic environment (bond distances). | Determining the electronic structure and local geometry of the La center. |

| Combined In-situ Spectroscopy and XRD | X-rays and optical photons | Simultaneous structural and electronic evolution during a chemical process. | Monitoring the synthesis of a luminescent terbium complex. nih.gov |

Comparative Analysis Across Lanthanide Series for Methanide Chemistry

Influence of Lanthanide Ionic Radius on Reactivity and Structure

A defining characteristic of the lanthanide series is the steady decrease in ionic radii from lanthanum to lutetium, a phenomenon known as the lanthanide contraction. byjus.comwikipedia.org This gradual reduction in size, a consequence of the poor shielding of the nuclear charge by the 4f electrons, has profound implications for the structure and reactivity of lanthanide methanide (B1207047) complexes. byjus.comwikipedia.org

As the ionic radius of the lanthanide cation (Ln³⁺) decreases, the charge density of the ion increases. This enhanced Lewis acidity across the series influences the coordination environment and the reactivity of the methanide ligands. ncl.ac.uk For a hypothetical Lanthanum trimethanide, the larger ionic radius of La³⁺ (approximately 103 pm for a coordination number of 6) would result in longer and potentially weaker bonds with the methanide ligands compared to its heavier lanthanide counterparts. wikipedia.org This can lead to different coordination numbers and geometries in the solid state. Lighter lanthanides, like lanthanum, tend to favor higher coordination numbers. mdpi.com

The decrease in ionic size also affects the steric crowding around the metal center. In complexes with bulky methanide ligands, the smaller ionic radii of the later lanthanides can lead to significant steric strain, influencing the stability and reactivity of the complex. acs.org This steric pressure can, for instance, make the methanide ligand more susceptible to protonolysis or other reactions. Conversely, the less sterically congested environment around the larger lanthanum ion might allow for the accommodation of additional solvent molecules or different ligand conformations.

The lanthanide contraction also has a discernible effect on the basicity and, consequently, the reactivity of the coordinated methanide. As the lanthanide ion becomes smaller and more Lewis acidic from La to Lu, the covalent character of the Ln-C bond can increase subtly, which in turn can influence the nucleophilicity of the methanide carbon. byjus.com

| Lanthanide (Ln³⁺) | Ionic Radius (pm, CN=6) |

|---|---|

| La | 103 |

| Ce | 102 |

| Pr | 99 |

| Nd | 98.3 |

| Sm | 95.8 |

| Gd | 93.8 |

| Dy | 91.2 |

| Er | 89 |

| Lu | 86.1 |

Trends in Catalytic Activity Across the f-Block

Lanthanide complexes, including those with organometallic ligands like methanides, are known to be active catalysts for a variety of organic transformations, such as polymerization and hydroamination. acs.orgunacademy.com The catalytic activity of these f-block compounds is intimately linked to the properties of the lanthanide metal center, which are systematically modulated by the lanthanide contraction. researchgate.net

The Lewis acidity of the lanthanide ion is a key factor in its catalytic prowess. ncl.ac.uk As one moves from lanthanum to lutetium, the increasing Lewis acidity enhances the ability of the metal center to activate substrates. For instance, in reactions involving the coordination and activation of polar functional groups, the smaller, more Lewis acidic later lanthanides might be expected to exhibit higher catalytic activity.

However, the relationship is not always linear. In some catalytic cycles, the size of the metal ion plays a crucial role in determining the stability of intermediates and transition states. The larger ionic radius of early lanthanides like lanthanum can provide a more flexible coordination sphere, which may be advantageous for certain catalytic transformations that require geometric rearrangements. Studies on lanthanide-dependent enzymes have shown that earlier lanthanides, including lanthanum, can promote higher activity in certain biological systems. researchgate.netnih.gov

Future Research Directions and Challenges

Exploration of Novel Methanide (B1207047) Ligand Architectures

A primary driver for innovation in lanthanum methanide chemistry is the design and synthesis of new methanide ligands. The ligand framework dictates the steric and electronic properties of the metal center, which in turn influences the complex's stability, solubility, and reactivity.

Future Research Focus:

Unsymmetrical Ligands: Most research has focused on symmetric bis(phosphinimino)methanide or similar ligands. acs.org The development of unsymmetrically substituted methanide ligands could offer finer control over the coordination environment of the lanthanum ion, potentially leading to unique reactivity and catalytic selectivity.

Functionalized Ligands: Incorporating specific functional groups into the ligand backbone that can participate in substrate binding, activation, or secondary coordination interactions is a promising avenue. For instance, tethered donor arms could enhance complex stability and modulate catalytic activity.

Hybrid Ligand Systems: Combining the methanide core with other classic moieties, such as cyclopentadienyl (B1206354) or N-heterocyclic carbene (NHC) fragments, can create hybrid ligands. researchgate.netescholarship.org These architectures could unlock new reactivity patterns by combining the properties of different ligand classes.

Challenges:

Synthetic Complexity: The synthesis of complex, multi-functional methanide pro-ligands can be a multi-step and low-yielding process, which can hinder rapid screening and development. researchgate.net

Steric and Electronic Tuning: Achieving a precise balance of steric bulk and electronic effects to stabilize the lanthanum center while allowing for substrate access and reactivity is a significant synthetic challenge.

Ligand Scrambling: In some cases, reactions aimed at producing specific heteroleptic complexes (containing multiple different ligands) can result in ligand scrambling, leading to mixtures of products and complicating purification and characterization. mdpi.com

| Ligand Design Strategy | Potential Advantages | Synthetic Challenges |

| Unsymmetrical Methanides | Finer steric/electronic tuning, potential for new reactivity. | Complex multi-step syntheses, control of isomerism. |

| Functionalized Ligands | Enhanced stability, substrate recognition, bifunctional catalysis. | Integration of functional groups without interfering in metal coordination. |

| Hybrid Ligand Systems | Combination of properties from different ligand types. | Potential for ligand scrambling, complex reaction outcomes. |

Development of Greener Synthetic Pathways for Lanthanum Methanides

Traditional organometallic synthesis often relies on hazardous reagents and solvents. A key future direction is the development of more environmentally benign synthetic routes for lanthanum methanides, aligning with the principles of green chemistry.

Future Research Focus:

Solvent-Free and Alternative Solvent Reactions: Exploring mechanochemical (grinding) methods or the use of greener solvents like ionic liquids could significantly reduce waste and environmental impact. mdpi.comresearchgate.net The use of ionic liquids, in particular, is being investigated for the synthesis of lanthanide-based nanoparticles from molecular precursors. researchgate.net

Atom-Economical Routes: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product is a core tenet of green chemistry. This includes exploring direct C-H activation or other methods that avoid the use of stoichiometric salt-forming reagents (salt metathesis).

Challenges:

Reactivity and Solubility: Lanthanide precursors and organometallic intermediates can have limited solubility and specific reactivity requirements that are not always compatible with greener solvents or solvent-free conditions.

Energy Input: While some green methods, like mechanochemistry, can reduce solvent use, they may require significant energy input. mdpi.com Optimizing reaction conditions to be both green and energy-efficient is a key challenge.

Precursor Availability: The development of green synthetic routes is often dependent on the availability of suitable, sustainably sourced starting materials. openresearchlibrary.org

Design of Highly Active and Selective Catalytic Systems

While lanthanum compounds are known to catalyze various organic transformations, the specific application of lanthanum methanide complexes in catalysis is an area ripe for exploration. The unique electronic properties and Lewis acidity of the lanthanum center, modulated by the methanide ligand, could be harnessed for novel catalytic cycles.

Future Research Focus:

Small Molecule Activation: Organolanthanide complexes have shown remarkable potential in the activation of small, inert molecules like CO2 and methane (B114726). researchgate.netresearchgate.net Future work could focus on designing lanthanum methanide catalysts for the selective conversion of these abundant feedstocks into value-added chemicals.

Asymmetric Catalysis: The development of chiral methanide ligands could enable the synthesis of enantiomerically pure lanthanum complexes for use in asymmetric catalysis, a critical technology for the pharmaceutical industry.

Polymerization Catalysis: Lanthanide complexes are effective catalysts for the polymerization of various monomers. Tailoring the methanide ligand structure could allow for precise control over polymer properties such as molecular weight, stereochemistry, and branching. rsc.org

Challenges:

Catalyst Stability: The high reactivity that makes these complexes promising for catalysis can also lead to catalyst decomposition under reaction conditions, resulting in low turnover numbers and limited industrial applicability.

Understanding Reaction Mechanisms: Detailed mechanistic studies are often challenging for lanthanide-catalyzed reactions due to the complexity of the electronic structures and the often-paramagnetic nature of other lanthanide analogues. escholarship.org A deeper understanding is crucial for rational catalyst design.

Selectivity Control: Achieving high levels of chemo-, regio-, and stereoselectivity is a persistent challenge in catalysis. The design of lanthanum methanide catalysts must precisely control the interaction between the catalyst, substrates, and products to avoid unwanted side reactions. researchgate.netresearchgate.net

Integration of Lanthanum Methanide Chemistry in Advanced Material Science

The unique properties of lanthanides make them crucial components in a wide range of advanced materials, from optics and magnets to batteries. samaterials.com Lanthanum methanide complexes could serve as valuable molecular precursors for the synthesis of novel lanthanum-containing materials with precisely controlled structures and properties.

Future Research Focus:

Precursors for Nanomaterials: Lanthanum methanide complexes can be used as single-source precursors for the synthesis of lanthanum oxide, sulfide, or phosphide nanoparticles. The organic ligands can be designed to decompose cleanly at specific temperatures, allowing for control over the size, shape, and composition of the resulting nanomaterials. researchgate.netresearchgate.net

Thin Film Deposition (ALD/CVD): The volatility and thermal stability of certain lanthanide complexes make them suitable for Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) processes. This could enable the growth of high-purity lanthanum-containing thin films for applications in microelectronics and optics.

Luminescent Materials: The design of methanide ligands that can efficiently transfer energy to the lanthanum center (the "antenna effect") could lead to the development of highly luminescent materials for applications in lighting, displays, and biomedical imaging. sparkle.pro.br

Challenges:

Precursor Design: Developing precursors that have the right balance of volatility, thermal stability, and reactivity for deposition processes is a significant challenge. The precursor must decompose cleanly without incorporating impurities into the final material.

Material Characterization: Thoroughly characterizing the structure, composition, and properties of the resulting materials at the nanoscale requires a suite of advanced analytical techniques.

Scalability: Transitioning from laboratory-scale synthesis of materials to large-scale, cost-effective production is a major hurdle for the practical application of these advanced materials.

Computational Insights for Predictive Design and Discovery

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. For lanthanide chemistry, where experiments can be difficult and costly, computational modeling offers a powerful approach to guide research and accelerate discovery.

Future Research Focus:

High-Throughput Screening: The development of efficient and accurate computational models, such as the Sparkle Model or DFT methods, allows for the high-throughput virtual screening of large libraries of potential methanide ligands. sparkle.pro.brnih.gov This can identify promising candidates for synthesis and testing, saving significant time and resources.

Mechanistic Elucidation: Quantum mechanical calculations can provide detailed insights into reaction pathways and transition states in catalytic cycles. This information is crucial for understanding how catalysts work and for designing more efficient systems. chemrxiv.org

Predicting Properties: Computational models can be used to predict key properties of lanthanum methanide complexes, such as their electronic structure, stability, and spectroscopic signatures. This aids in the interpretation of experimental data and the design of complexes with desired characteristics. acs.orgnih.gov

Challenges:

Computational Cost vs. Accuracy: Modeling lanthanide-containing compounds is computationally demanding due to the large number of electrons and the need to account for relativistic effects. nih.govacs.org Finding a balance between computational cost and predictive accuracy is a continuous challenge.

Modeling Complex Systems: Accurately modeling the behavior of these complexes in solution, including solvent effects and ligand exchange dynamics, remains a complex task. chemrxiv.org

Data Availability: The accuracy of machine learning and other data-driven models depends on the availability of large, high-quality experimental datasets for training and validation. Such datasets are often limited in specialized areas like lanthanum methanide chemistry. nih.gov

| Computational Approach | Application in Lanthanum Methanide Chemistry | Key Challenge |

| DFT (Density Functional Theory) | Calculating geometries, reaction energies, electronic structures. | Choice of functional, computational cost for large systems. acs.org |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | High-accuracy benchmarking of energies and properties. | Extremely high computational cost, limited to smaller systems. nih.gov |

| Semi-empirical Models (e.g., Sparkle) | Rapid geometry optimization, high-throughput screening. | Lower accuracy for properties beyond geometry, parameterization. sparkle.pro.br |

| Machine Learning / AI | Predicting properties (e.g., stability constants) from structure. | Requires large, curated datasets for training. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.